

# Molecular formula C<sub>8</sub>H<sub>12</sub>O<sub>2</sub> properties

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An In-Depth Technical Guide to the Molecular Formula C<sub>8</sub>H<sub>12</sub>O<sub>2</sub>: Properties, Isomerism, and Applications in Scientific Research

## Abstract

The molecular formula C<sub>8</sub>H<sub>12</sub>O<sub>2</sub> represents a vast and diverse landscape of chemical structures, all sharing the same atomic composition but differing in connectivity and spatial arrangement. With three degrees of unsaturation, this formula encompasses a wide array of functional groups and structural motifs, including linear, cyclic, and bicyclic systems containing carboxylic acids, esters, ketones, and ethers. This structural diversity, or isomerism, is of profound importance in chemistry and pharmacology, as different isomers can exhibit dramatically different physical properties, reactivity, and biological activities.<sup>[1][2]</sup> This guide provides an in-depth exploration of the C<sub>8</sub>H<sub>12</sub>O<sub>2</sub> chemical space, designed for researchers, scientists, and drug development professionals. By focusing on representative isomers, we will examine their unique properties, synthesis protocols, and applications, underscoring the critical role that isomeric purity plays in scientific research and the development of novel therapeutics.

## Part 1: The Chemical Landscape and Significance of Isomerism

### Degrees of Unsaturation and Isomeric Possibilities

The molecular formula C<sub>8</sub>H<sub>12</sub>O<sub>2</sub> deviates from the saturated acyclic alkane formula (C<sub>n</sub>H<sub>2n+2</sub>) by six hydrogen atoms. This corresponds to three degrees of unsaturation. These can be

satisfied by various combinations of rings and multiple bonds, leading to an immense number of constitutional isomers. Potential structural features include:

- A triple bond (two degrees) and a double bond (one degree).
- A triple bond and a ring.
- Three double bonds.
- Two double bonds and a ring.
- One double bond and two rings.
- Three rings.

This structural potential allows for a multitude of functional groups, such as unsaturated carboxylic acids, cyclic esters (lactones), ketones with rings and double bonds, and bicyclic ethers, among others.[3][4]

## The Critical Role of Isomerism in Drug Development

Isomerism is a cornerstone of medicinal chemistry and pharmacology. Molecules with the same chemical formula can have vastly different effects on biological systems based on their structure.[1]

- **Constitutional Isomers:** These isomers have different atomic connectivity, resulting in distinct chemical entities with unique physical, chemical, and biological profiles. For example, a carboxylic acid isomer and an ester isomer of  $C_8H_{12}O_2$  will have different polarities, reactivities, and abilities to interact with biological targets.[2]
- **Stereoisomers:** These isomers have the same connectivity but differ in the three-dimensional arrangement of their atoms. Enantiomers (non-superimposable mirror images) are particularly crucial in drug development. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, cause undesirable side effects.[2][5] The classic example is thalidomide, where one enantiomer was sedative while the other was tragically teratogenic. Therefore, the

synthesis and analysis of single-enantiomer drugs are paramount in modern pharmacotherapy.[6][7]

## Part 2: A Deep Dive into a Representative Isomer: 2-Octynoic Acid

To illustrate the principles discussed, we will examine 2-octynoic acid, a linear unsaturated carboxylic acid isomer of  $C_8H_{12}O_2$ .

### Chemical and Physical Properties

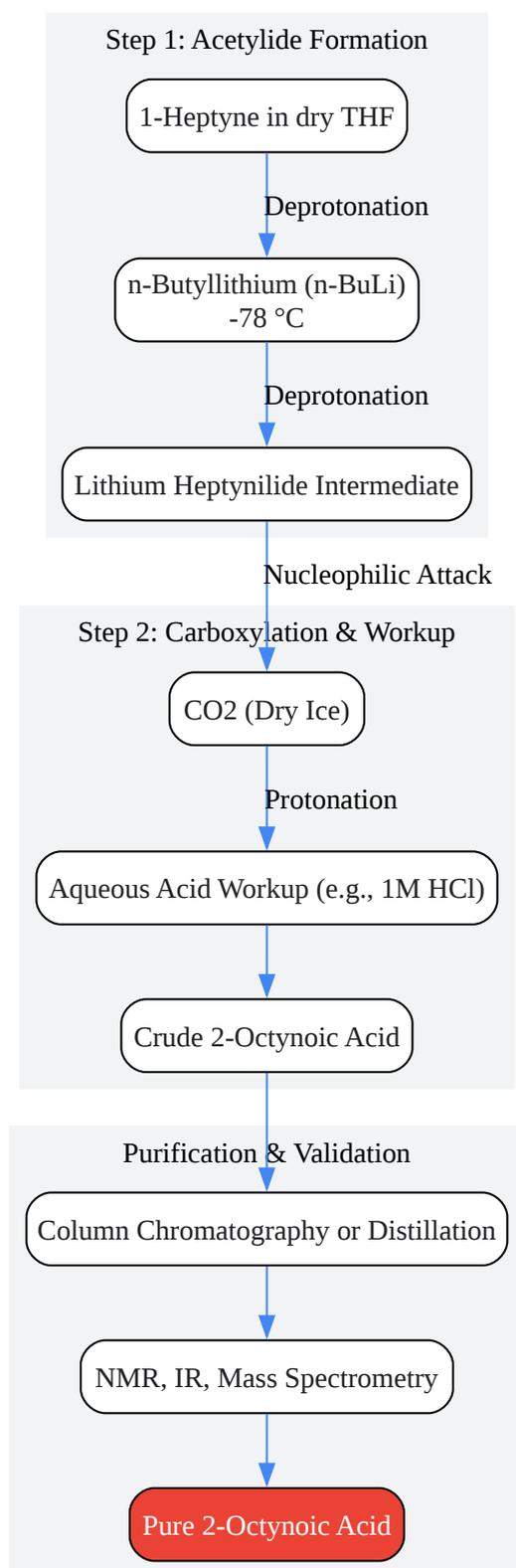
2-Octynoic acid is a fatty acid derivative characterized by a terminal carboxylic acid group and a carbon-carbon triple bond at the C2 position.[8][9] Its properties are summarized in the table below.

Property	Value	Source
IUPAC Name	oct-2-ynoic acid	[8]
Molecular Weight	140.18 g/mol	[8][9]
SMILES	<chem>CCCCC#CC(=O)O</chem>	[8]
InChIKey	BQDKCWCMDDBMLEH-UHFFFAOYSA-N	[8][9]
Appearance	Data not widely available; expected to be a liquid or low-melting solid.	
Topological Polar Surface Area	37.3 Å <sup>2</sup>	[8]
Hydrogen Bond Donor Count	1	[8]
Hydrogen Bond Acceptor Count	2	[8]

### Representative Synthesis Protocol

A common and effective method for synthesizing  $\alpha,\beta$ -alkynoic acids like 2-octynoic acid is through the carboxylation of a terminal alkyne. The following protocol describes a representative, self-validating workflow.

Rationale: This two-step process begins with the deprotonation of a commercially available terminal alkyne (1-heptyne) using a strong base like n-butyllithium to form a highly nucleophilic lithium acetylide. This intermediate is then quenched with carbon dioxide (dry ice), which acts as the electrophile. An acidic workup protonates the resulting carboxylate to yield the final carboxylic acid product.



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Caption: General workflow for the synthesis of 2-Octynoic Acid.

### Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere ( $N_2$  or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath.
- **Deprotonation:** Add 1-heptyne (1.0 eq) to the cooled THF. Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below  $-70\text{ }^\circ\text{C}$ . Stir the resulting solution at  $-78\text{ }^\circ\text{C}$  for 1 hour to ensure complete formation of the lithium acetylide.
- **Carboxylation:** Carefully add an excess of crushed dry ice to the reaction mixture in small portions. The reaction is exothermic; monitor the addition rate to maintain the temperature. Allow the mixture to slowly warm to room temperature overnight while stirring.
- **Workup:** Quench the reaction by slowly adding 1 M aqueous HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield pure 2-octynoic acid.
- **Characterization:** Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR spectroscopy, and mass spectrometry. Expected IR peaks would include a broad O-H stretch ( $\sim 2500\text{-}3300\text{ cm}^{-1}$ ), a  $\text{C}\equiv\text{C}$  stretch ( $\sim 2200\text{ cm}^{-1}$ ), and a  $\text{C}=\text{O}$  stretch ( $\sim 1700\text{ cm}^{-1}$ ).

## Safety and Handling

According to GHS hazard statements, 2-octynoic acid is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.<sup>[8]</sup> Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.

## Part 3: Exploring Isomeric Diversity and Biological Relevance

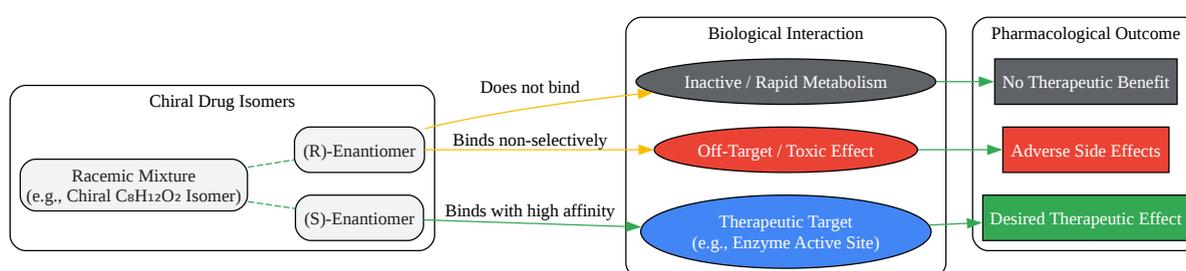
While 2-octynoic acid provides a clear example of a linear isomer, the  $C_8H_{12}O_2$  formula also allows for complex cyclic and chiral structures with significant potential in drug development.

## Cyclic Isomers: A Shift in Conformation and Reactivity

Introducing rings into the  $C_8H_{12}O_2$  scaffold dramatically alters the molecule's properties. For instance, an isomer like 4-oxocyclohex-2-ene-1-carboxylic acid introduces conformational rigidity and multiple functional groups (a ketone, an alkene, and a carboxylic acid) that can serve as handles for further synthetic modification or as points of interaction with biological targets. The constrained three-dimensional shape of cyclic isomers, compared to the flexibility of linear isomers like 2-octynoic acid, is a key determinant of binding affinity and selectivity for enzymes and receptors.

## The Impact of Stereochemistry on Biological Activity

Many cyclic and acyclic isomers of  $C_8H_{12}O_2$  are chiral. The presence of one or more stereocenters means the molecule can exist as enantiomers or diastereomers. As previously noted, biological systems are inherently chiral, and thus often interact differently with different stereoisomers of a drug.<sup>[10]</sup>



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Caption: Differential biological activity of drug enantiomers.

This diagram illustrates a common scenario where the (S)-enantiomer of a chiral drug selectively binds to its intended therapeutic target, leading to a positive clinical outcome.<sup>[6][11]</sup> In contrast, the (R)-enantiomer may fail to bind, be rapidly metabolized, or interact with other biological molecules, potentially causing adverse effects.<sup>[5]</sup> This highlights the necessity for stereoselective synthesis and the evaluation of individual isomers in drug discovery programs.<sup>[12][13][14]</sup>

## Part 4: Conclusion and Future Directions

The molecular formula  $C_8H_{12}O_2$  represents not a single entity, but a gateway to a vast and functionally rich chemical space. The properties and applications of any compound with this formula are dictated entirely by its isomeric form. Through the detailed examination of 2-octynoic acid and the conceptual exploration of cyclic and chiral isomers, this guide has underscored the fundamental principles of isomerism and their direct relevance to scientific research and drug development.

For researchers and drug development professionals, the key takeaway is that a deep understanding of a molecule's three-dimensional structure is non-negotiable. The largely unexplored diversity within the  $C_8H_{12}O_2$  isomer library presents a fertile ground for the discovery of novel molecular scaffolds. Future work in this area could involve computational screening of virtual  $C_8H_{12}O_2$  isomer libraries to identify promising candidates for synthesis, followed by stereoselective preparation and rigorous biological evaluation to unlock new therapeutic agents and research tools.

## References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Isobornyl Acrylate (IBOA): Enhancing Polymer Properties.
- Foreverest Resources Ltd. (2024, January 2). Overview, application of Isobornyl Acrylate (IBOA) and Isobornyl Methacrylate (IBOMA).
- ChemicalBook. (n.d.). Synthesis and Hazard of Isobornyl acrylate.
- Guidechem. (n.d.). Isobornyl acrylate 5888-33-5 wiki.
- ResearchGate. (n.d.). Dimerization of dehydro- $\alpha$ -lapachone.
- Ataman Kimya. (n.d.). ISOBORNYL ACRYLATE.
- ChemicalBook. (2025, January 6). Isobornyl Acrylate: A Versatile Monomer in Modern Chemistry.

- ResearchGate. (n.d.). Synthesis of dehydro- $\alpha$ -lapachones,  $\alpha$ - and  $\beta$ -lapachones, and screening against cancer cell lines | Request PDF.
- Garkavtsev, I., et al. (2011). Dehydro- $\alpha$ -lapachone, a plant product with antivasular activity. *Proceedings of the National Academy of Sciences*, 108(28), 11596-11601.
- IOP Conference Series: Materials Science and Engineering. (n.d.). Synthesis and characterization of isobornyl acrylate modified waterborne polyurethane.
- ChemicalBook. (n.d.). Isobornyl acrylate | 5888-33-5.
- Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti.
- News. (2023, December 17). What Are The Advantages Of Isobornyl Acrylate.
- The Journal of Organic Chemistry. (n.d.). Naphthoquinones. Oxidative cyclization of isolapachol to dehydro- $\alpha$ -lapachone and prototypal studies related to the synthesis of lapachol and its derivatives. ACS Publications.
- Ningbo Inno Pharmchem Co., Ltd. (2023, April 9). Isobornyl Acrylate: Properties, Applications, and Production.
- Garkavtsev, I., et al. (2011). Dehydro- $\alpha$ -lapachone, a plant product with antivasular activity. PubMed.
- Wikipedia. (n.d.). 1,2-Cyclohexane dicarboxylic acid diisononyl ester.
- SciELO. (n.d.). Synthesis of  $\alpha$ - and  $\beta$ -lapachone derivatives from hetero diels-alder trapping of alkyl and aryl o-quinone methides.
- Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity.
- ChemBK. (n.d.). 4-allyl-2-methoxyphenyl acetate.
- Pearse, H. (2020). Novel synthesis of 4-allyl-2-methoxyphenyl pentadecanoate. Imperial College London.
- AMiner. (n.d.). Synthesis of Dehydro-A-lapachones, A- and B-Lapachones, and Screening Against Cancer Cell Lines.
- Brown, P. (2000+). selected examples of constitutional isomers of molecular formula C<sub>8</sub>H<sub>8</sub>O<sub>2</sub>. Doc Brown's Chemistry.
- National Center for Biotechnology Information. (n.d.). 2-Octynoic acid. PubChem.
- Kumar, V., & Singh, P. (2012). A review of drug isomerism and its significance. *International Journal of Applied and Basic Medical Research*, 2(1), 11-16.
- ResearchGate. (n.d.).  $\beta$ -Lapachone is predicted to bind in the IDO1 active site.
- ChemicalBook. (n.d.). 2-ETHYL-2-METHYL-1,3-DIOXOLANE | 126-39-6.
- ChemicalBook. (n.d.). 2-ETHYL-2-METHYL-1,3-DIOXOLANE CAS.
- Evans, J., et al. (1984). Biological activities of isomers of 8,15-dihydroxyeicosatetraenoic acid. *Prostaglandins*, 28(3), 435-438.
- ResearchGate. (n.d.). Synthetic route of the compounds studied.

- Biological & Pharmaceutical Bulletin. (n.d.). Biological activity of (all-E)-beta-apo-12'-carotenoic acid and the geometrical isomers on human acute promyelocytic leukemia cell line HL-60. PubMed.
- ResearchGate. (n.d.). NQO1 enzymatic activity and LD 50 of h-lapachone F dicoumarol in three different prostate cancer cell lines.
- Stenutz. (n.d.). 4-allyl-2-methoxyphenyl acetate.
- Brown, P. (2000+). Examples of constitutional isomers of molecular formula C<sub>6</sub>H<sub>12</sub>O<sub>2</sub>. Doc Brown's Chemistry.
- Cheméo. (n.d.). 1,2-Cyclohexanedicarboxylic acid, dimethyl ester, cis- (CAS 1687-29-2).
- Slideshare. (n.d.). stereochemistry and biological activity of drugs.
- National Center for Biotechnology Information. (n.d.). Dimethyl cyclohexane-1,2-dicarboxylate. PubChem.
- ResearchGate. (2025, October 13). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
- Santa Cruz Biotechnology. (n.d.). 2-Ethyl-2-methyl-1,3-dioxolane.
- Pharmastate. (2021, June 21). Effects of Stereoisomers on Drug Activity.
- Sigma-Aldrich. (n.d.). 2-Ethyl-2-methyl-1,3-dioxolane 99 126-39-6.
- Google Patents. (n.d.). US7319161B2 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.
- National Center for Biotechnology Information. (n.d.). 2-Ethyl-2-methyl-1,3-dioxolane. PubChem.
- Chemistry For Everyone. (2025, July 24). How Do Stereoisomers Affect Drug Activity? YouTube.
- NIST. (n.d.). 2-Octynoic acid. NIST WebBook.
- National Center for Biotechnology Information. (n.d.). C<sub>3</sub>H<sub>8</sub>O<sub>2</sub> Isomers: Insights into Potential Interstellar Species. PMC.
- PubMed. (n.d.). Synthesis and pharmacological activity of the stereoisomers of GP-88, a propafenone-type modulator of multidrug resistance.
- ResearchGate. (2025, August 6). (PDF) Development of Stereoisomers (Chiral) Drugs: A Brief Review Of Scientific and Regulatory Considerations.
- Google Patents. (n.d.). US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.

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## Sources

- 1. [solubilityofthings.com](https://solubilityofthings.com) [solubilityofthings.com]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selected examples of constitutional isomers of molecular formula C<sub>8</sub>H<sub>8</sub>O<sub>2</sub> with a benzene ring structural formula isomers, carbon chain & functional group isomers, skeletal formula, carboxylic acids, aldehydes, ketones, Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 4. Examples of constitutional isomers of molecular formula C<sub>6</sub>H<sub>12</sub>O<sub>2</sub>, names, structural isomers carbon chain isomers structural formula skeletal formula of carboxylic acids esters hydroxy aldehydes, hydroxy ketones ene diols Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 5. [acikders.ankara.edu.tr](https://acikders.ankara.edu.tr) [acikders.ankara.edu.tr]
- 6. [acikders.ankara.edu.tr](https://acikders.ankara.edu.tr) [acikders.ankara.edu.tr]
- 7. [researchgate.net](https://researchgate.net) [researchgate.net]
- 8. 2-Octynoic acid | C<sub>8</sub>H<sub>12</sub>O<sub>2</sub> | CID 21872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Octynoic acid [webbook.nist.gov]
- 10. [youtube.com](https://youtube.com) [youtube.com]
- 11. Synthesis and pharmacological activity of the stereoisomers of GP-88, a propafenone-type modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological activities of isomers of 8,15-dihydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological activity of (all-E)-beta-apo-12'-carotenoic acid and the geometrical isomers on human acute promyelocytic leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [researchgate.net](https://researchgate.net) [researchgate.net]
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